molecular formula C12H9IO2 B3177880 4-(4-Iodophenoxy)-phenol CAS No. 26002-35-7

4-(4-Iodophenoxy)-phenol

Cat. No.: B3177880
CAS No.: 26002-35-7
M. Wt: 312.1 g/mol
InChI Key: SEUYXXCZJLHQTO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenoxy-Phenol Chemistry

The study of phenols dates back to the 19th century, with pure phenol (B47542) being isolated in 1834. nih.govwikipedia.org Initially extracted from coal tar, phenol and its derivatives became crucial for the development of antiseptics, dyes, and early plastics like Bakelite. nih.govwikipedia.org The synthesis of phenoxy-phenols, a subclass of diaryl ethers, gained prominence with the advent of the Ullmann condensation reaction in the early 20th century. acs.orgtandfonline.comorganic-chemistry.org This reaction, involving the copper-catalyzed coupling of a phenol with an aryl halide, provided a foundational method for creating the ether linkage between two aromatic rings. acs.orgtandfonline.comorganic-chemistry.org Over the years, significant advancements have been made to the Ullmann synthesis, including the use of various ligands and milder reaction conditions to improve yields and substrate scope. acs.orgorganic-chemistry.orgnih.gov The development of polychlorinated phenoxy phenols (PCPPs) also marked a notable point in the evolution of this chemical class. wikipedia.org

Significance of Ether Linkages in Molecular Design and Function

In drug design, the incorporation of an ether linkage can influence a compound's pharmacokinetic properties, such as lipophilicity, which affects its ability to cross cell membranes. numberanalytics.com Ether groups are present in various pharmaceutical compounds, including some anesthetics and antiseptics. longdom.org For instance, the local anesthetic lidocaine (B1675312) contains an ether linkage. longdom.org Furthermore, ether lipids, which contain an ether bond at the sn-1 position of the glycerol (B35011) backbone, are crucial components of cell membranes and are involved in cellular signaling. nih.gov The flexibility of the ether bond also allows for a range of conformations, which can be critical for a molecule's interaction with biological targets.

Role of Halogen Substitution in Aromatic Systems within Chemical Research

The introduction of halogen atoms, such as iodine, into aromatic rings is a powerful strategy in chemical synthesis and materials science. fiveable.me Halogenation, specifically aromatic iodination, is a type of electrophilic aromatic substitution that introduces an iodine atom onto the aromatic ring. fiveable.me This process often requires an oxidizing agent since iodine itself is generally unreactive towards aromatic rings. libretexts.orglibretexts.orgorgoreview.com

Iodinated aromatic compounds are valuable synthetic intermediates. fiveable.me The carbon-iodine bond is relatively weak, making iodine a good leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. fiveable.meguidechem.com This reactivity allows for the straightforward introduction of a wide variety of functional groups, enabling the synthesis of complex molecules. fiveable.me The presence of a halogen can also modulate the electronic properties of the aromatic system and influence the biological activity of a molecule. fiveable.me

Rationale and Academic Focus on 4-(4-Iodophenoxy)-phenol

The compound this compound combines the key structural features discussed above: a phenoxy-phenol backbone, an ether linkage, and a halogen substituent. This specific arrangement of a phenol, a phenoxy group, and an iodine atom at the 4-positions of the respective phenyl rings makes it a molecule of significant academic interest.

Properties of this compound

PropertyValue
Molecular Formula C₁₂H₉IO₂ nih.govchemscene.comchemscene.com
Molecular Weight 312.10 g/mol nih.govchemscene.comchemscene.com
IUPAC Name 4-(4-iodophenoxy)phenol nih.gov
CAS Number 26002-35-7 nih.govchemscene.com
Synonyms p-(p-iodophenoxy)phenol, Phenol, 4-(4-iodophenoxy)- nih.gov

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUYXXCZJLHQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 4 Iodophenoxy Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group on the phenol (B47542) ring is a powerful activating group, influencing the reactivity of the aromatic ring and participating in various reactions itself.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.orgbdu.ac.in This is due to the delocalization of the oxygen's lone pair of electrons into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. byjus.combdu.ac.in

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens. For instance, treatment with bromine water can lead to the formation of polybrominated products. byjus.commlsu.ac.in To achieve mono-halogenation, less polar solvents like carbon disulfide or chloroform (B151607) are employed at low temperatures. mlsu.ac.in

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.combdu.ac.in Using concentrated nitric acid can result in the formation of 2,4,6-trinitrophenol (picric acid). byjus.combdu.ac.in

Sulfonation: The reaction of phenol with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-isomer is the major product, while at higher temperatures, the para-isomer predominates. bdu.ac.inmlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Phenols can undergo Friedel-Crafts reactions. For example, alkylation can be carried out using an alkyl halide in the presence of a Lewis acid catalyst. mlsu.ac.inresearchgate.net However, the strong activation by the hydroxyl group can sometimes lead to side reactions or polysubstitution. youtube.com

Kolbe-Schmidt Reaction: Phenoxide ions, formed by treating phenol with a base, can react with a weak electrophile like carbon dioxide to produce hydroxybenzoic acids, with a preference for ortho-substitution. libretexts.org

Oxidation Reactions of Phenol Moieties (e.g., with Hypervalent Iodine Reagents)

Phenols can be oxidized to form quinones or related compounds. libretexts.org Hypervalent iodine reagents are particularly effective and environmentally friendly oxidants for this transformation. nih.gov Reagents like diacetoxyiodobenzene (B1259982) (PIDA) and 2-iodoxybenzoic acid (IBX) are commonly used. nih.govnih.govpsu.edu The oxidation of phenols with hypervalent iodine(III) reagents typically proceeds through an aryloxyiodonium(III) intermediate. wikipedia.org Depending on the substitution pattern of the phenol, this can lead to the formation of quinones or iodonium (B1229267) ylides. wikipedia.org Specifically, p-substituted phenols are necessary for the synthesis of 4-hydroxy quinol frameworks when water is used as a nucleophile. nih.gov

Alkylation and Acylation Reactions of Phenols

The phenolic hydroxyl group can be readily alkylated or acylated. Alkylation typically involves the reaction of the corresponding phenoxide with an alkyl halide. Acylation can be achieved using an acyl chloride or an acid anhydride, often in the presence of a base. Acetylation of the hydroxyl group can be used to temporarily reduce its activating influence during other reactions. libretexts.org

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in the aryl iodide moiety is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Negishi, Heck)

The aryl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. nih.govrsc.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is widely used for the formation of biaryl compounds. mdpi.comuwindsor.ca The reaction is tolerant of a wide range of functional groups. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic AcidCatalystBaseSolventYieldReference
4-Iodophenol (B32979)Phenylboronic acidPd/C-Water- nih.gov
4-IodoacetophenonePhenylboronic acidPd--- researchgate.net
Phenols (activated in situ)Phenylboronic acidtrans-NiCl(o-Tol)(PCy3)2/2PCy3K3PO4·3H2OTHF/H2OGood mdpi.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. libretexts.org The reaction can often be carried out under mild conditions. wikipedia.org

Table 2: Sonogashira Coupling Reaction Overview

Aryl HalideAlkyneCatalyst SystemKey FeaturesReference
Aryl or Vinyl HalideTerminal AlkynePd catalyst, Cu(I) cocatalyst, Amine baseForms C(sp2)-C(sp) bonds; mild conditions wikipedia.orglibretexts.org
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd catalyst, Cu(I) cocatalystSelective coupling at the iodide position wikipedia.org
4-[18F]FluoroiodobenzeneAlkyne-modified peptidesPd catalyst, Cu(I) cocatalystRapid radiolabeling of peptides nih.gov

Negishi Coupling: This reaction involves the coupling of the aryl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govnih.gov

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgwikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans-selectivity. researchgate.net

Table 3: General Parameters for the Heck Reaction

ComponentExamples
Unsaturated HalideAryl iodide, Aryl bromide, Vinyl halide
AlkeneStyrene, Acrylates
CatalystPd(OAc)2, PdCl2, Pd(PPh3)4
BaseTriethylamine, Potassium carbonate
Reference wikipedia.org

Nucleophilic Displacement and Halogen Exchange Reactions

While aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr), reactions can occur under specific conditions. libretexts.org The presence of strong electron-withdrawing groups on the aromatic ring can facilitate SNAr reactions. libretexts.org For 4-(4-iodophenoxy)-phenol, direct nucleophilic displacement of the iodide is generally difficult without such activation. However, in some contexts, such as the synthesis of related diaryl ethers, SNAr reactions using phenoxides have been reported, though often on activated nitro-substituted aryl halides. nih.govacs.org Halogen exchange reactions, where the iodide is replaced by another halogen, are also possible but less common than the cross-coupling reactions.

Intramolecular Rearrangements and Other Transformation Pathways

The strategic positioning of the phenolic hydroxyl group and the iodine atom on the two phenyl rings of this compound makes it a prime candidate for intramolecular reactions. These transformations are often facilitated by transition metal catalysts, light, or basic conditions, leading to significant structural reorganization.

One of the most significant intramolecular transformations of compounds structurally analogous to this compound is the palladium-catalyzed cyclization to form dibenzofurans. This reaction, a type of intramolecular C-H activation, typically involves the formation of a new carbon-carbon bond between the two aromatic rings. For o-iododiaryl ethers, this process is particularly efficient and provides a direct route to the dibenzofuran (B1670420) skeleton, a common motif in pharmacologically active compounds and organic materials. biointerfaceresearch.comorganic-chemistry.org

Research by Panda and colleagues has detailed an effective method for the synthesis of dibenzofurans from o-iododiaryl ethers using a reusable palladium on carbon (Pd/C) catalyst in a ligand-free environment. organic-chemistry.orgnih.govacs.org The general procedure involves heating the o-iododiaryl ether with a catalytic amount of Pd/C and a base, such as sodium acetate (B1210297) (NaOAc), in a high-boiling polar solvent like dimethylacetamide (DMA). organic-chemistry.org This methodology is noted for its tolerance of various functional groups and high yields. organic-chemistry.org

While direct studies on this compound are not extensively reported, the reactivity of similar o-iododiaryl ethers provides a strong basis for predicting its behavior under these conditions. The presence of the phenolic hydroxyl group may influence the reaction, potentially requiring protection or modification of the reaction conditions.

Table 1: Representative Palladium-Catalyzed Cyclization of o-Iododiaryl Ethers to Dibenzofurans

Entry o-Iododiaryl Ether Substrate Catalyst Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1 2-(Phenoxy)iodobenzene Pd/C (0.3 mol %) NaOAc DMA 140 16 95 organic-chemistry.org
2 1-Iodo-2-(p-tolyloxy)benzene Pd/C (0.3 mol %) NaOAc DMA 140 16 92 organic-chemistry.org
3 2-(4-Methoxyphenoxy)iodobenzene Pd/C (0.3 mol %) NaOAc DMA 140 16 90 organic-chemistry.org
4 4-Iodo-3-phenoxytoluene Pd/C (0.3 mol %) NaOAc DMA 140 16 88 organic-chemistry.org

This table presents data for analogous compounds to illustrate the general reaction conditions and yields for the intramolecular cyclization to dibenzofurans.

Another potential transformation pathway for this compound is the Smiles rearrangement . This reaction is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring to another. wikipedia.org In the case of diaryl ethers, this typically involves the cleavage of the ether bond and the formation of a new carbon-oxygen or carbon-nitrogen bond. The reaction is generally favored when one of the aromatic rings is activated by electron-withdrawing groups, and the nucleophile on the connecting chain is strong. wikipedia.org

For this compound, a Smiles-type rearrangement could potentially be initiated under basic conditions, where the phenoxide ion acts as an intramolecular nucleophile. The presence of the iodine atom can influence the electronic properties of the ring and its susceptibility to nucleophilic attack. Studies on related iodinated phenoxyacetamides have shown that the position and number of iodine atoms are crucial in directing the outcome of the reaction, with some isomers readily undergoing the Smiles rearrangement while others favor hydrolysis. benthamopen.com

Table 2: Conditions for Smiles Rearrangement of Related Iodinated Aromatic Compounds

Entry Substrate Conditions Product Yield (%) Reference
1 N,N'-bis(2,3-dihydroxypropyl)-5-[2-(2,6-diiodo-4-carboxyphenoxy)acetamido]-1,3-benzenedicarboxamide aq. NaOH, 95 °C, 5 h Smiles rearrangement product 77 benthamopen.com
2 N,N'-bis(2,3-dihydroxypropyl)-5-[2-(2,4,6-triiodo-3-carboxyphenoxy)acetamido]-1,3-benzenedicarboxamide aq. NaOH Smiles rearrangement product 96 benthamopen.com

This table provides examples from related iodinated compounds to demonstrate the conditions under which a Smiles rearrangement can occur.

Photochemical cyclization represents a further transformation pathway for diaryl ethers, leading to the formation of dibenzofurans. This reaction is typically carried out by irradiating the diaryl ether with UV light. The mechanism often involves an excited state of the molecule, leading to the formation of a diradical intermediate that cyclizes. In many cases, an oxidizing agent, such as iodine or oxygen, is required to facilitate the final aromatization step to the stable dibenzofuran. acs.org The presence of an iodine atom in the starting material, as in this compound, could potentially influence the photochemical process, possibly by facilitating intersystem crossing or by being eliminated during the reaction.

Spectroscopic and Advanced Structural Elucidation of 4 4 Iodophenoxy Phenol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers a powerful lens through which to examine the fine details of molecular architecture. By analyzing the interaction of 4-(4-iodophenoxy)-phenol with electromagnetic radiation, scientists can deduce its structural formula and the nature of its chemical bonds.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, phenol (B47542), distinct signals are observed for the different types of protons in the molecule. docbrown.info The hydroxyl proton gives rise to a signal, while the aromatic protons on the benzene (B151609) ring appear in the region of 7 to 8 δ. docbrown.infolibretexts.org For this compound, one would expect a complex pattern of signals in the aromatic region due to the presence of two phenyl rings. The integration of these signals, which corresponds to the ratio of protons in different environments, would be a key identifier. docbrown.info The solvent used for NMR analysis is typically a deuterated one, such as CDCl₃, to avoid interference from solvent protons. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In phenol, four distinct signals are observed, corresponding to the four different carbon environments in the molecule due to its symmetry. docbrown.info Similarly, for this compound, the number of unique carbon signals would confirm the arrangement of the two phenoxy groups and the iodine substituent. Carbons bonded to the electron-withdrawing hydroxyl and iodo groups are expected to be deshielded and appear at a lower field. libretexts.org

Table 1: Predicted NMR Data for this compound This table is predictive and based on the analysis of similar phenolic compounds.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~9.0 - 10.0 Singlet Phenolic -OH
¹H ~6.8 - 7.8 Multiplets Aromatic protons
¹³C ~150 - 160 Singlet C-O (Phenolic)
¹³C ~115 - 140 Singlets Aromatic carbons

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

GC-MS, LC-MS/MS, HR-FAB-MS: In the mass spectrum of phenol, the molecular ion peak [M]⁺ is observed at an m/z of 94. docbrown.info The fragmentation of phenolic compounds often involves characteristic pathways. docbrown.infoyoutube.com For this compound, high-resolution mass spectrometry (HRMS) would be crucial for determining the precise molecular formula. Techniques like LC-MS/MS allow for the separation of compounds before mass analysis, which is particularly useful for complex mixtures. nih.govnih.gov The fragmentation of this compound would likely involve cleavage of the ether bond and loss of iodine, leading to characteristic fragment ions that can be analyzed to confirm the structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment Fragmentation Pathway
312 [C₁₂H₉IO₂]⁺ Molecular Ion (M⁺)
185 [C₁₂H₉O₂]⁺ Loss of Iodine radical

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. docbrown.info

The IR spectrum of phenol shows a characteristic broad absorption band for the O-H stretching vibration in the region of 3230-3550 cm⁻¹, the broadening of which is due to hydrogen bonding. libretexts.orgdocbrown.info It also displays strong absorptions for aromatic C=C stretching between 1440 and 1600 cm⁻¹ and C-O stretching vibrations between 1140 and 1410 cm⁻¹. docbrown.info For this compound, similar characteristic peaks would be expected, confirming the presence of the hydroxyl group, the aromatic rings, and the ether linkage. The C-I stretching vibration would appear in the fingerprint region, typically at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching (broad) 3200 - 3600
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1600
Aryl Ether C-O Stretching 1200 - 1250
Phenolic C-O Stretching 1150 - 1200

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher one. libretexts.org

Phenol exhibits two primary absorption bands in the UV region due to π → π* transitions of the aromatic ring. nih.gov The presence of substituents on the benzene ring can shift the position and intensity of these bands. nih.gov For this compound, the extended conjugation and the presence of the iodine and hydroxyl groups acting as auxochromes would be expected to cause a red shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted phenol. youtube.com The electronic transitions in such molecules are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Predicted λmax (nm) Solvent
π → π* ~220 - 240 Ethanol/Methanol

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, complementing IR spectroscopy. nsf.govnih.gov

The Raman spectrum of a molecule provides a fingerprint based on its unique vibrational modes. nih.gov For phenolic compounds, characteristic Raman peaks can be observed for the various functional groups. spectroscopyonline.com In the case of this compound, Raman spectroscopy could be used to identify the vibrations of the C-I bond, the ether linkage, and the aromatic rings, providing further confirmation of its structure. Resonance Raman spectroscopy, which involves using an excitation wavelength that matches an electronic transition of the molecule, can be used to enhance the signals of specific parts of the molecule. nsf.govresearchgate.net

Solid-State Structural Analysis

While solution-state techniques like NMR provide information about the average structure of a molecule, solid-state analysis reveals the precise three-dimensional arrangement of molecules in a crystal lattice.

Techniques such as X-ray crystallography can determine the exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal. nih.gov For this compound, solid-state analysis would reveal how the molecules pack together, including the nature of the hydrogen bonding involving the phenolic hydroxyl group and potential interactions involving the iodine atom. nih.gov Solid-state NMR can also be employed to study the structure and dynamics of the molecule in its solid form. nih.gov

Table 5: List of Compounds Mentioned

Compound Name
This compound
Phenol
Tetramethylsilane (TMS)
1-Butanol
Cyclohexanol
Phenylacetaldehyde
Phenylacetylene
1-Hexene

X-ray Diffraction (XRD) for Crystal Structure Determination

While a specific, publicly available Crystallographic Information File (CIF) for this compound is not found in open-access databases, the crystallographic data for structurally related compounds provide a strong basis for understanding its likely solid-state conformation. For instance, analysis of other 4-substituted phenoxy phenol derivatives reveals key structural motifs. The molecule is expected to be non-planar, with a notable torsion angle at the ether linkage (C-O-C). The two phenyl rings are twisted with respect to each other to minimize steric hindrance.

The crystal system, space group, and unit cell parameters are critical data points derived from XRD analysis. For a molecule of this nature, one might anticipate a monoclinic or orthorhombic crystal system, which is common for substituted aromatic compounds. The table below presents hypothetical, yet representative, crystallographic data for this compound, based on typical values for similar diaryl ethers.

Interactive Data Table: Representative Crystallographic Data for this compound

ParameterValue (Exemplary)
Chemical FormulaC₁₂H₉IO₂
Formula Weight312.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1020.5
Z (molecules/unit cell)4

Note: This data is illustrative and based on common values for structurally similar compounds. A definitive analysis requires experimental data from a single-crystal XRD study of this compound.

The precise bond lengths and angles within the molecule would further confirm the influence of the electron-withdrawing iodine atom and the hydroxyl group on the geometry of the phenyl rings.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. By mapping properties onto a surface defined by the molecule's electron distribution, one can gain a detailed understanding of close contacts between neighboring molecules.

For this compound, the key intermolecular interactions expected are hydrogen bonding and halogen bonding, in addition to weaker van der Waals forces.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with the ether oxygen or the hydroxyl oxygen of an adjacent molecule. These interactions are typically the most significant in directing the crystal packing of phenols.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a Lewis acidic site (a halogen bond donor). It can form directional C-I···O or C-I···π interactions with electron-rich regions of neighboring molecules, such as the oxygen atoms or the face of a phenyl ring. These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the supramolecular assembly.

A Hirshfeld surface analysis would provide a quantitative breakdown of these interactions as a percentage of the total surface area. The two-dimensional "fingerprint plots" derived from this analysis are particularly insightful, with characteristic shapes corresponding to specific types of contacts.

Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Key Features on Fingerprint Plot
H···H40 - 50%Large, diffuse region in the center of the plot
O···H / H···O20 - 30%Sharp, distinct spikes corresponding to hydrogen bonds
I···H / H···I10 - 15%Symmetrical wings indicative of halogen-hydrogen contacts
C···H / H···C5 - 10%Wing-like features, less prominent than hydrogen bond spikes
I···O / O···I2 - 5%Points at the extremities of the plot, indicating close contacts
C···C (π-π)< 5%Points distributed in the upper-left region of the plot

Note: These percentages are predictive and based on analyses of compounds with similar functional groups. The actual values depend on the specific crystal packing adopted by this compound.

The d(norm) mapped Hirshfeld surface would visually highlight the key contact points. Intense red spots on the surface would indicate the locations of the strong O-H···O hydrogen bonds and the C-I···O halogen bonds, confirming their role as the primary drivers of the crystal's supramolecular architecture.

Computational Chemistry Investigations of 4 4 Iodophenoxy Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)stanford.edunih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems like atoms and molecules. nih.gov For 4-(4-Iodophenoxy)-phenol, DFT calculations allow for the determination of optimized geometry, electronic properties, and spectroscopic features. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that accurately describes the electronic environment of all atoms, including the heavy iodine atom. stanford.edu

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. libretexts.orgethz.ch

For this compound, the HOMO is primarily localized on the phenol (B47542) ring, specifically the oxygen atom and the aromatic pi-system, which are electron-rich. The LUMO, conversely, is expected to have significant contributions from the iodinated phenyl ring, influenced by the electron-withdrawing and polarizable nature of the iodine atom.

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Phenolic Compound (p-nitrophenol) for Comparative Analysis

PropertyValue (eV)Implication for Reactivity
HOMO Energy-7.0153Electron-donating capability
LUMO Energy-2.6557Electron-accepting capability
HOMO-LUMO Gap4.3596Indicates chemical reactivity and stability imist.ma

Note: Data presented is for p-nitrophenol as a representative substituted phenol to illustrate the concepts of FMO theory. imist.ma The values for this compound would differ.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. chemrxiv.org It is an invaluable tool for predicting reactivity, particularly towards electrophilic and nucleophilic agents. imist.ma The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

In this compound, the MEP analysis would reveal the following key features:

Negative Potential (Red/Yellow): The most electron-rich regions are concentrated around the oxygen atom of the hydroxyl group and the ether linkage. The pi-systems of the benzene (B151609) rings also exhibit negative potential, making them potential sites for interaction with electrophiles. chemrxiv.orgresearchgate.net

Positive Potential (Blue): A significant region of positive potential, known as a sigma-hole (σ-hole), is expected on the iodine atom along the extension of the C-I bond. researchgate.net This region is a characteristic feature of halogen bonding and represents an electrophilic site. The hydrogen atom of the hydroxyl group also shows a positive potential, making it a hydrogen bond donor.

Neutral Potential (Green): The carbon-hydrogen frameworks of the phenyl rings would show a relatively neutral potential.

The MEP surface provides a clear guide to the molecule's intermolecular interaction patterns, highlighting the hydroxyl group's capacity for hydrogen bonding and the iodine atom's ability to act as a halogen bond donor. researchgate.netnih.gov

The conformational flexibility of this compound is primarily defined by the torsion angles around the C-O-C ether linkage. These rotations determine the relative orientation of the two aromatic rings. The potential energy landscape, which maps the energy of the molecule as a function of these dihedral angles, can be explored computationally to identify stable, low-energy conformations. nih.gov

For diaryl ethers, the most stable conformation is typically a non-planar, twisted or "propeller" structure. A perfectly planar conformation is disfavored due to steric hindrance between the ortho-hydrogens of the two rings. Similarly, a fully perpendicular arrangement is also energetically unfavorable. The global minimum on the energy landscape corresponds to a twisted conformation that balances the delocalization of pi-electrons across the ether bridge with the minimization of steric repulsion. nih.gov Multiple local minima, corresponding to different twisted arrangements, may exist, separated by rotational energy barriers. nih.govnih.gov

Theoretical vibrational frequency calculations using DFT are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. researchgate.netesisresearch.org By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This spectrum, when compared with experimental data, allows for a detailed assignment of specific vibrational modes to the observed absorption bands. esisresearch.org

For this compound, key vibrational modes of interest include:

O-H Stretch: A strong, characteristic band in the IR spectrum, typically around 3200-3600 cm⁻¹, associated with the phenolic hydroxyl group. researchgate.net Its exact position can indicate the extent of hydrogen bonding.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the diaryl ether linkage, expected in the 1200-1300 cm⁻¹ region.

C-I Stretch: A low-frequency vibration characteristic of the carbon-iodine bond.

Aromatic C-H and C=C Stretches: Vibrations associated with the two phenyl rings.

Table 2: Representative Vibrational Frequencies for Phenolic and Halogenated Compounds

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectrum
O-H Stretch (Phenolic)~3200-3600IR researchgate.net
NO₂ Asymmetric Stretch~1548IR esisresearch.org
NO₂ Symmetric Stretch~1340Raman esisresearch.org
C=O Stretch~1600-1700IR, Raman

Note: This table provides typical frequency ranges for functional groups found in related molecules to illustrate the concept. Specific calculated and experimental values for this compound are required for precise correlation.

Molecular Dynamics and Simulation Studies for Conformational Behavior

An MD simulation of this compound in an aqueous solution could reveal:

Conformational Dynamics: The simulation would show the molecule dynamically exploring different rotational conformations around the ether linkage, providing information on the flexibility of the C-O-C bond and the relative populations of different conformers at a given temperature. nih.gov

Solvation Structure: It would detail the arrangement of solvent molecules around the solute, particularly the hydrogen bonding interactions between water and the phenolic -OH group.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the formation of intermolecular halogen bonds (C-I···O) or hydrogen bonds (O-H···O).

These simulations provide a bridge between the static picture from quantum calculations and the macroscopic properties of the substance in solution. nih.gov

Theoretical Prediction of Reactivity and Selectivity Profiles

The computational results from FMO and MEP analyses can be integrated to predict the reactivity and selectivity of this compound.

Electrophilic Attack: The MEP map identifies the oxygen atoms and the pi-systems of the rings as the most nucleophilic sites. chemrxiv.orgresearchgate.net Therefore, electrophiles are most likely to attack these positions. The HOMO's localization further supports the phenol ring as a primary site of reactivity towards electrophiles.

Nucleophilic Attack: The most electrophilic sites are the hydrogen of the hydroxyl group (acting as a proton donor) and, notably, the sigma-hole on the iodine atom. researchgate.net This makes the iodine atom a prime target for attack by nucleophiles or Lewis bases, leading to the formation of a halogen bond. This interaction is highly directional along the C-I axis.

Radical Attack: Predictions for radical attack would require analysis of the spin density distribution in a radical-cation or radical-anion form of the molecule.

By combining these theoretical insights, a comprehensive profile of the molecule's likely chemical behavior can be constructed, guiding synthetic efforts and explaining observed reaction outcomes.

Comprehensive Analysis of Halogen Bonding Interactions

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern molecular recognition and self-assembly. In the case of this compound, the presence of an iodine atom introduces the possibility of forming a specific and directional interaction known as a halogen bond (XB). This section delves into a comprehensive analysis of these interactions using theoretical methods, drawing upon established principles from studies on analogous molecular systems due to the absence of dedicated published research on this specific compound.

Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base, Y). This is denoted as R–X···Y, where R is the molecular entity to which the halogen is covalently bonded. The basis for this electrophilic character is a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom along the extension of the R-X covalent bond. mdpi.com The strength of the halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. wiley-vch.de Consequently, the iodine atom in this compound is a potent halogen bond donor.

Theoretical Framework and Methodology

The investigation of halogen bonding in this compound would typically employ Density Functional Theory (DFT), a widely used quantum chemical method for studying non-covalent interactions. researchgate.netwisdomlib.org Functionals such as M06-2X or dispersion-corrected functionals like B3LYP-D3 are often chosen for their accuracy in describing these types of interactions, which have a significant dispersion component. rsc.org Key computational analyses would include:

Electrostatic Potential (ESP) Mapping: To visualize the σ-hole on the iodine atom and identify nucleophilic sites on potential halogen bond acceptors. mdpi.com

Geometry Optimization: To determine the preferred orientation and distance of the halogen bond between this compound and various acceptors.

Interaction Energy Calculation: To quantify the strength of the halogen bond. This involves calculating the energy of the complex and subtracting the energies of the individual monomers. Corrections for basis set superposition error (BSSE) are often applied. rsc.org

Energy Decomposition Analysis (EDA): To dissect the interaction energy into its constituent components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces, providing insight into the nature of the bond. researchgate.net

Natural Bond Orbital (NBO) Analysis: To investigate charge transfer from the halogen bond acceptor to the donor.

Detailed Research Findings

While direct computational data for this compound is not available in the reviewed literature, findings from structurally related iodinated diphenyl ethers and other haloaromatics provide a strong basis for predicting its halogen bonding behavior. nih.govnih.gov Studies on thyroid hormone derivatives and polybrominated diphenyl ethers (PBDEs) show that the ether linkage and hydroxyl groups significantly influence the electronic properties and, by extension, the halogen bonding capabilities. nih.gov

The σ-Hole of this compound:

The iodine atom in this compound, being attached to an sp²-hybridized carbon of the benzene ring, is expected to possess a significant σ-hole. The electron-withdrawing nature of the phenoxy group can further enhance the positive potential of this σ-hole, making the iodine a stronger XB donor. The hydroxyl group on the second ring, a known electron-donating group, might have a counteracting, albeit more distant, electronic effect.

Interaction with Halogen Bond Acceptors:

The iodine atom of this compound can form halogen bonds with a variety of Lewis basic atoms, including oxygen, nitrogen, and sulfur, which are prevalent in chemical and biological systems. mdpi.com The strength of these interactions is dependent on the nature of the acceptor atom and its chemical environment.

For illustrative purposes, the table below presents hypothetical but realistic interaction energies and geometric parameters for the complex of this compound with common Lewis bases, based on data from similar systems studied computationally. wiley-vch.dersc.org The interaction energy (ΔE) represents the strength of the bond, while the I···Y distance and the C-I···Y angle describe the geometry of the interaction. Halogen bonds are highly directional, with the C-I···Y angle typically being close to 180°. mdpi.com

Table 1: Predicted Halogen Bond Parameters for this compound with Various Acceptors

Halogen Bond Acceptor (Y) Interaction Energy (ΔE, kcal/mol) I···Y Distance (Å) C-I···Y Angle (°)
Pyridine (B92270) (Nitrogen) -6.5 to -8.0 2.80 - 2.95 175 - 180
Dimethyl ether (Oxygen) -4.0 to -5.5 2.90 - 3.10 170 - 175

Note: This data is illustrative and extrapolated from computational studies on analogous iodo-aromatic compounds. It serves to demonstrate the expected trends and magnitudes of halogen bonding interactions involving this compound.

Analysis of Interaction Components:

Energy decomposition analysis of similar iodo-aromatic complexes reveals that halogen bonds are typically dominated by electrostatic and dispersion contributions. rsc.orgresearchgate.net The charge-transfer component, while smaller, is also significant and contributes to the stability of the complex. umich.edu For this compound, the interaction with a hard base like a nitrogen atom in pyridine would likely have a larger electrostatic component, whereas interaction with a softer base like a sulfur atom would show a greater contribution from dispersion and charge transfer.

Applications of 4 4 Iodophenoxy Phenol and Its Derivatives in Advanced Chemical Research

Role as Synthetic Building Blocks and Intermediates

The structure of 4-(4-iodophenoxy)-phenol is particularly amenable to creating elaborate molecules and novel materials due to its distinct reactive ends.

The this compound framework serves as a foundational core for building more intricate chemical entities. The carbon-iodine bond is a key functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This allows for the attachment of diverse molecular fragments to the iodinated ring. Simultaneously, the phenolic hydroxyl group can be converted into other functional groups or used as a handle for connecting to other molecules.

A notable application is in the synthesis of novel androgen receptor (AR) antagonists. nih.gov Researchers have used the related 4-phenoxyphenol (B1666991) skeleton to create a series of 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov The synthesis strategy often involves an initial SNAr reaction or Ullmann condensation to form the diaryl ether bond, followed by further modifications. nih.gov For instance, derivatives of 4-(4-benzoylaminophenoxy)phenol have been synthesized and identified as potent AR antagonists, which are crucial in the development of treatments for prostate cancer. nih.gov

Table 1: Examples of Complex Molecules Derived from Phenoxyphenol Scaffolds

Core ScaffoldDerivative ClassSynthetic ApproachApplicationReference
4-Phenoxyphenol4-(4-Benzoylaminophenoxy)phenol derivativesAmide bond formation following creation of a diphenyl ether intermediate.Potent androgen receptor (AR) antagonists for prostate cancer research. nih.gov
4-(4-Nitrophenoxy)phenol4-(4-Aminophenoxy)phenol (B3130052)Reduction of the nitro group on the diphenyl ether core.Monomer for high-performance polymers; building block for biologically active compounds.
Quinazolin-4-one and Phenol (B47542)Thioacetohydrazone-linked hybridsMulti-step synthesis involving S-alkylation and condensation.Development of new antioxidant agents. mdpi.com

The bifunctional nature of this compound and its analogs, such as 4-(4-aminophenoxy)phenol, makes them excellent monomers for polymerization. The presence of two reactive sites on opposite ends of a rigid aromatic structure allows for the creation of linear, high-performance polymers with desirable properties.

For example, 4-(4-aminophenoxy)phenol is utilized as a monomer in the synthesis of polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. The rigid diaryl ether linkage contributes to a high glass transition temperature and long-term durability.

Table 2: Properties of Functional Materials Derived from Phenoxyphenol Monomers

Monomer ClassPolymer TypeKey PropertiesPotential ApplicationsReference
Aminophenoxy-phenolsPolyimidesHigh thermal stability, excellent mechanical strength, chemical resistance.Electronics, aerospace components.
4-Iodophenol (B32979) (related precursor)Nanomaterials, PolymersHigh strength, unique conductivity.Advanced materials for energy and space exploration. ontosight.ai

Contributions to Chemical Biology and Molecular Research

Derivatives of this compound are instrumental in advancing chemical biology, particularly in the design of tools to study biological processes and in the development of new therapeutic leads.

The iodine atom in this compound is not only a synthetic handle but also a means for detection and imaging. It can be substituted with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled molecular probes for nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT).

A key example is the development of apoptosis-detecting radioligands. A 4-iodophenyl derivative of [¹³¹I]IZ-VAD-fmk has been synthesized and evaluated for its ability to image programmed cell death (apoptosis). researchgate.net Such probes allow for the non-invasive monitoring of cellular processes in vivo, which is critical for assessing treatment responses in oncology and other fields. researchgate.net The phenoxyphenol core provides a stable scaffold to which the radioisotope and the biologically active targeting moiety can be attached.

Table 3: Radioisotopes of Iodine for Molecular Probes

IsotopeImaging ModalityApplication in Research
Iodine-123 (¹²³I)SPECTDiagnostic imaging of biological targets with lower patient radiation dose.
Iodine-125 (¹²⁵I)Autoradiography, In vitro assaysUsed in laboratory settings for radioligand binding assays and tissue distribution studies.
Iodine-131 (¹³¹I)SPECT / Planar ImagingUsed for both diagnostic imaging and targeted radiotherapy due to its emission of both gamma rays and beta particles.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edu The this compound scaffold is an excellent platform for such studies. By systematically modifying the substituents on either aromatic ring, chemists can fine-tune the molecule's properties to enhance potency and selectivity for a biological target.

In the development of androgen receptor (AR) antagonists based on the 4-phenoxyphenol core, extensive SAR studies were conducted. nih.gov Researchers synthesized a library of analogs by changing the groups on the benzoyl portion of the molecule and evaluated their inhibitory effects on prostate cancer cell lines. nih.gov These studies revealed that certain substitutions led to dramatic increases in potency, not only against wild-type AR but also against mutated forms that confer resistance to existing therapies. nih.gov For example, compound 22 in the study, a derivative of this class, showed potent inhibition with IC₅₀ values of 0.043 µM and 0.22 µM against cell lines bearing mutated androgen receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to build a statistical model correlating chemical structure with biological activity. nih.govnih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the biological activity of unsynthesized analogs, thereby guiding the design of more effective compounds and prioritizing synthetic efforts. A robust QSAR model is typically validated by high values for statistical metrics like the coefficient of determination (r²) and the cross-validated Q² value. nih.gov

Table 4: Illustrative SAR Data for Androgen Receptor Antagonists based on a 4-Phenoxyphenol Core

Compound ID (from source)Key Structural FeatureIC₅₀ vs. LNCaP Cells (T877A-mutated AR)IC₅₀ vs. 22Rv1 Cells (H874Y-mutated AR)Reference
8Unsubstituted Benzoyl Group0.43 µM1.5 µM nih.gov
12f4-Hydroxybenzoyl Group0.17 µM0.50 µM nih.gov
22Specific substituted benzoyl group0.043 µM0.22 µM nih.gov
Data adapted from a study on 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov

The ultimate goal of designing molecules like derivatives of this compound is to have them interact specifically and effectively with biological targets such as enzymes and receptors. The phenolic hydroxyl group is particularly important for this, as it can act as both a hydrogen bond donor and acceptor, forming critical interactions within a protein's binding site. researchgate.net

Studies on 4-(4-benzoylaminophenoxy)phenol derivatives have shown that this class of compounds binds to the ligand-binding domain of the androgen receptor. nih.gov The 4-phenoxyphenol skeleton itself was identified as a novel pharmacophore, meaning its core structure is essential for the observed biological activity and is distinct from other known AR antagonists. nih.gov

Furthermore, the phenolic moiety is a common feature in molecules that interact with a variety of other biomolecules. For example, SAR studies on different classes of inhibitors have shown that the presence of a hydroxyl group can significantly enhance the inhibition of enzymes like urease, due to the formation of strong hydrogen bonds with the enzyme's active site. researchgate.net Phenolic compounds have also been studied for their ability to modulate the function of ion channels, such as GABAA receptors, and to interact with other nuclear receptors like the estrogen receptor. nih.govfrontiersin.org These studies underscore the importance of the phenol group in mediating molecular interactions with key biological targets.

Catalysis and Organocatalysis Involving Iodo-Phenoxy Moieties

The iodo-phenoxy structural motif has emerged as a significant functional group in the realm of modern organic synthesis, particularly in the field of hypervalent iodine catalysis. While direct catalytic applications of this compound are not extensively documented, the catalytic prowess of its derivatives, notably 4-iodophenoxyacetic acid, underscores the potential of the iodo-phenoxy moiety to facilitate a range of oxidative transformations. These compounds serve as precursors to catalytically active hypervalent iodine species, offering an environmentally benign alternative to heavy metal-based oxidants.

Research has demonstrated that the electronic properties of substituents on the iodobenzene (B50100) ring play a crucial role in the efficacy of these catalysts. The presence of an electron-donating group, such as an alkoxy group at the para-position of the iodo-phenoxy moiety, has been found to enhance the catalytic activity. This electronic effect facilitates the generation and stabilization of the active hypervalent iodine species, which is central to the catalytic cycle.

A prime example of the catalytic application of an iodo-phenoxy derivative is the oxidation of phenols and their ethers to quinones, a fundamental transformation in organic chemistry. Quinones are valuable building blocks for the synthesis of various biologically active compounds and materials. The use of catalytic amounts of iodo-phenoxy compounds in the presence of a terminal oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) provides an efficient and sustainable method for these oxidations.

Detailed Research Findings

Detailed studies have elucidated the utility of 4-iodophenoxyacetic acid as a pre-catalyst in the oxidation of various phenolic substrates. These reactions typically proceed under mild conditions and afford the desired quinone products in high yields.

One notable study focused on the oxidation of p-alkoxyphenols to p-benzoquinones. nih.govelsevierpure.com The reaction, catalyzed by 4-iodophenoxyacetic acid in the presence of Oxone® as the co-oxidant, was carried out in a solvent system of 2,2,2-trifluoroethanol (B45653) and water. nih.gov This method proved to be highly efficient, yielding the corresponding p-quinones in excellent yields without the need for extensive purification. The researchers observed a significant substituent effect on the iodobenzene ring, with a p-alkoxy group on the catalyst providing the most effective results. nih.gov

The catalytic system was also successfully applied to the oxidation of p-dialkoxybenzenes to p-quinones. nih.gov This transformation is particularly useful for the synthesis of complex natural products. For instance, this methodology was employed in the synthesis of blattellaquinone, the sex pheromone of the German cockroach (Blattella germanica). nih.gov The reaction proceeded with high efficiency, demonstrating the practical utility of iodo-phenoxy-based catalysts in target-oriented synthesis.

The table below summarizes the catalytic oxidation of various p-alkoxyphenols and p-dialkoxybenzenes to their corresponding p-quinones using 4-iodophenoxyacetic acid as the catalyst.

SubstrateCatalyst Loading (mol%)Co-oxidantSolventTime (h)Yield (%)Reference
p-Methoxyphenol10Oxone®CH₃CN/H₂O (2:1)0.598 elsevierpure.com
p-Ethoxyphenol10Oxone®CH₃CN/H₂O (2:1)0.599 elsevierpure.com
p-Isopropoxyphenol10Oxone®CH₃CN/H₂O (2:1)0.599 elsevierpure.com
p-Benzyloxyphenol10Oxone®CH₃CN/H₂O (2:1)0.599 elsevierpure.com
1,4-Dimethoxybenzene10Oxone®TFE/H₂O (1:2)0.598 nih.gov
1,4-Diethoxybenzene10Oxone®TFE/H₂O (1:2)0.599 nih.gov
1,4-Dibenzyloxybenzene10Oxone®TFE/H₂O (1:2)197 nih.gov

TFE = 2,2,2-Trifluoroethanol

The proposed catalytic cycle for these transformations involves the in-situ generation of a hypervalent iodine(III) or iodine(V) species from 4-iodophenoxyacetic acid by oxidation with Oxone®. This active species then oxidizes the phenolic substrate to the corresponding quinone, and the resulting iodane (B103173) is reduced back to the starting iodo-phenoxy compound, which re-enters the catalytic cycle. The efficiency of this process highlights the potential of designing a broader range of catalysts based on the this compound scaffold for various oxidative reactions.

Mechanistic Investigations into Reactions Involving 4 4 Iodophenoxy Phenol

Elucidation of Reaction Pathways and Transition State Analysis

The reaction pathways of 4-(4-iodophenoxy)-phenol are largely dictated by the reactivity of its two primary functional groups: the phenolic hydroxyl group and the carbon-iodine bond. Reactions can be initiated at either of these sites, leading to a variety of products.

One common reaction involving phenols is oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of quinone-type intermediates. rsc.org For this compound, oxidation would likely initiate at the phenolic hydroxyl group. A plausible mechanism involves the initial formation of a phenoxyl radical, which can then undergo further transformations. The stability of this radical intermediate is a key factor in determining the subsequent reaction pathway.

Another significant reaction pathway for this compound is the substitution of the iodine atom. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it a prime site for cross-coupling reactions. These reactions often proceed via an oxidative addition-reductive elimination cycle when a transition metal catalyst is employed. For instance, in a palladium-catalyzed coupling reaction, the initial step would be the oxidative addition of the aryl iodide to a low-valent palladium species, forming a Pd(II) intermediate. Subsequent steps would involve transmetalation and reductive elimination to yield the final product.

Transition state analysis, often performed using computational methods, is critical for understanding the energetics of these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction pathway and identify the rate-determining step. For example, in the oxidation of phenols, computational studies can help to elucidate the structure of the transition state leading to the formation of the phenoxyl radical and compare its energy to alternative pathways. Similarly, for cross-coupling reactions, transition state analysis can provide insights into the geometry and energy of the oxidative addition and reductive elimination steps.

Role of Catalysts and Reaction Conditions in Selectivity and Yield

Catalysts and reaction conditions play a pivotal role in controlling the selectivity and yield of reactions involving this compound. The choice of catalyst can direct the reaction towards a specific pathway, while the reaction conditions can influence the rate and efficiency of the transformation.

In the context of cross-coupling reactions at the carbon-iodine bond, the nature of the catalyst is paramount. Copper-based and palladium-based catalysts are commonly employed for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, in the hydroxylation of aryl iodides to phenols, an atomically dispersed copper catalyst on a zinc oxide-zirconium dioxide support has been shown to be highly effective. nih.gov The catalyst's activity and selectivity are attributed to the specific coordination environment of the copper atoms.

The choice of ligands on the metal center can also dramatically influence the outcome of a catalytic reaction. Ligands can modify the steric and electronic properties of the catalyst, thereby affecting the rates of oxidative addition and reductive elimination, as well as the stability of intermediates. This, in turn, can lead to higher yields and selectivities for the desired product.

Reaction conditions such as temperature, solvent, and the presence of bases or other additives are also critical. For example, in the copper-catalyzed hydroxylation of aryl iodides, the reaction proceeds efficiently at 110 °C in the presence of sodium hydroxide. nih.gov The solvent can affect the solubility of reactants and catalysts, as well as the stability of charged intermediates and transition states. The base is often required to facilitate deprotonation steps or to neutralize acidic byproducts.

The following table summarizes the effect of different catalysts on a model hydroxylation reaction, illustrating the importance of catalyst choice in achieving high yields.

CatalystSupportYield (%)Reference
CopperZnO-ZrO₂High nih.gov
PalladiumCarbonVariable nrel.gov
NickelVariousVariable taylorfrancis.com

This table is illustrative and based on general findings for aryl iodide hydroxylation, as specific data for this compound was not available in the search results.

Application of Spectroscopic and Computational Approaches in Mechanism Determination

A combination of spectroscopic and computational methods is indispensable for the detailed determination of reaction mechanisms involving this compound. These techniques provide complementary information that, when combined, can paint a comprehensive picture of the reaction pathway.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to identify the structure of reactants, intermediates, and products. In-situ NMR monitoring of a reaction can provide kinetic data and help to detect transient intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can be used to monitor the disappearance of reactants and the appearance of products. For example, the disappearance of the O-H stretch of the phenol (B47542) and the appearance of new bands corresponding to the product would be monitored.

Mass Spectrometry (MS): MS is used to determine the molecular weight of intermediates and products, helping to confirm their identity. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates in a catalytic cycle.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. nih.govresearchgate.net They can be used to calculate the geometries and energies of all species along a proposed reaction pathway, including transition states. nih.govresearchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reactivity and selectivity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including the role of the solvent in the reaction mechanism. They can be used to explore the conformational landscape of reactants and intermediates and to study the diffusion of species in the reaction medium.

By integrating experimental data from spectroscopic techniques with theoretical insights from computational studies, a detailed and robust understanding of the reaction mechanisms of this compound can be achieved. This knowledge is essential for the rational design of new and improved synthetic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Iodophenoxy)-phenol, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves Ullmann coupling between 4-iodophenol and an activated aryl halide under copper(I) catalysis. Key optimizations include:

  • Temperature control (110–130°C) to balance reaction rate and side-product formation.
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Excess potassium carbonate to deprotonate the phenolic -OH group, enhancing nucleophilicity.
    Reaction progress should be monitored via TLC or HPLC to minimize over-halogenation byproducts. For analogs, nucleophilic aromatic substitution may be viable if electron-withdrawing groups activate the aryl halide .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments, with iodine causing deshielding (δ 7.2–8.1 ppm). The phenolic -OH appears as a broad singlet (~5 ppm).
  • IR Spectroscopy : Confirm phenolic -OH stretch (~3300 cm⁻¹) and diaryl ether C-O-C vibrations (~1250 cm⁻¹).
  • Single-Crystal X-ray Diffraction : Resolve molecular geometry using SHELXL for refinement. The iodine atom’s heavy-atom effect aids phasing, while Mercury software visualizes hydrogen-bonding networks and π-π stacking .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how can experimental measurements be standardized?

  • Methodological Answer :

  • Melting Point : Reported ranges (e.g., 45–48°C for analogs) should be validated via DSC to detect polymorphs.
  • Solubility : Test in ethanol, DCM, and aqueous NaOH (pH-dependent due to phenolic -OH).
  • Purity Assessment : Use elemental analysis (C, H, I) and reverse-phase HPLC (≥99% purity). Standardize protocols per ASTM E928 to minimize inter-lab variability .

Advanced Research Questions

Q. How does the electronic nature of the iodophenoxy group influence electrophilic substitution reactions in this compound?

  • Methodological Answer :

  • The iodine atom’s meta-directing and electron-withdrawing effects favor electrophilic attack at the phenol ring’s para position relative to the -OH group.
  • Nitration Example : Use HNO₃/H₂SO₄ at 0–5°C to minimize competing iodination. Monitor regioselectivity via LC-MS.
  • DFT Calculations : Predict activation barriers (e.g., B3LYP/6-311+G(d,p)) to compare substitution sites. Experimental validation via isotopic labeling (¹³C) confirms reaction pathways .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from ethanol/water mixtures and analyze via PXRD.
  • Purity Cross-Validation : Combine elemental analysis, HPLC, and mass spectrometry.
  • Collaborative Studies : Establish inter-lab protocols (e.g., ISO 5725) to harmonize measurements. Discrepancies often arise from impurities or hydration states .

Q. How can computational modeling predict the supramolecular behavior of this compound in crystal engineering?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Use Mercury to map O-H···O interactions (2.6–2.8 Å) and graph set notation (e.g., C(2) chains).
  • Co-crystallization : Design host-guest systems with pyridine derivatives to alter packing motifs.
  • MD Simulations : Apply AMBER forcefields to predict stability of hydrogen-bonded networks under thermal stress .

Q. What mechanistic insights guide the use of this compound in bioconjugation or protein interaction studies?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : React with thiols (-SH) or amines (-NH₂) under basic conditions (pH 9–10).
  • SPR Binding Assays : Immobilize the compound on gold chips to study interactions with tyrosine kinases.
  • QSAR Modeling : Correlate substituent effects (e.g., iodine vs. bromine) with binding affinity using Gaussian-derived descriptors .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Iodophenoxy)-phenol
Reactant of Route 2
Reactant of Route 2
4-(4-Iodophenoxy)-phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.